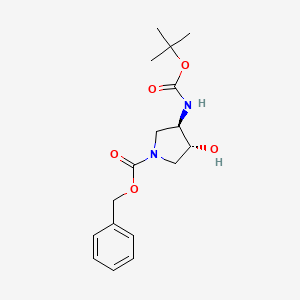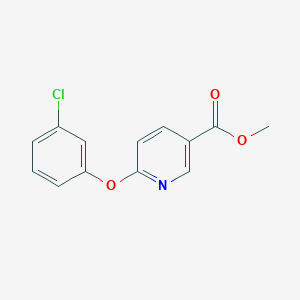
2-(2-Hydroxy-1-phenylethyl)-1H-isoindole-1,3(2H)-dione, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-1-phenylethyl)-1H-isoindole-1,3(2H)-dione, 95% (hereafter referred to as 2-PED) is an organic compound that has recently become of great interest to the scientific community. It has been studied for its potential applications in various fields, such as synthetic organic chemistry, medicinal chemistry, and drug discovery. 2-PED is a heterocyclic compound that has been synthesized with a range of methods and is known for its stability and solubility in organic solvents.
Aplicaciones Científicas De Investigación
2-PED has been studied for its potential applications in various fields, such as synthetic organic chemistry, medicinal chemistry, and drug discovery. In organic chemistry, 2-PED can be used as a starting material in the synthesis of other molecules. In medicinal chemistry, 2-PED can be used as a scaffold for the synthesis of novel drugs. In drug discovery, 2-PED has been used to identify new drug targets and to design new drugs.
Mecanismo De Acción
2-PED has been studied for its potential applications in various fields, such as synthetic organic chemistry, medicinal chemistry, and drug discovery. In organic chemistry, 2-PED can be used as a starting material in the synthesis of other molecules. In medicinal chemistry, 2-PED can be used as a scaffold for the synthesis of novel drugs. In drug discovery, 2-PED has been used to identify new drug targets and to design new drugs.
Biochemical and Physiological Effects
2-PED has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-PED can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This inhibition has been linked to anti-inflammatory effects. In addition, 2-PED has been found to have antioxidant activity, which may be beneficial in treating certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-PED in laboratory experiments has several advantages. 2-PED is a stable and soluble compound, which makes it easy to work with in the laboratory. It is also relatively inexpensive to produce, which makes it a cost-effective choice for laboratory experiments. However, 2-PED is not suitable for use in medical applications due to its potential toxicity.
Direcciones Futuras
The potential applications of 2-PED are vast and are still being explored. Some possible future directions for 2-PED research include the development of new drugs, the exploration of its anti-inflammatory and antioxidant properties, and the use of 2-PED as a scaffold for the synthesis of other molecules. Additionally, further research is needed to explore the potential toxicity of 2-PED and to identify any possible adverse effects.
Métodos De Síntesis
2-PED can be synthesized in a variety of ways, depending on the desired purity and yield. The most commonly used method for producing 2-PED is the reaction of 2-hydroxy-1-phenylethyl bromide and 1H-isoindole-1,3(2H)-dione in aqueous acetic acid. This reaction is carried out at room temperature, and the resulting product is a 95% pure 2-PED. Other methods for producing 2-PED include the reaction of 2-hydroxy-1-phenylethyl bromide and 1H-isoindole-1,3(2H)-dione in aqueous acetic acid, and the reaction of 2-hydroxy-1-phenylethyl bromide and 1H-isoindole-1,3(2H)-dione in acetic anhydride.
Propiedades
IUPAC Name |
2-(2-hydroxy-1-phenylethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-10-14(11-6-2-1-3-7-11)17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVAAYHIMWHTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxy-1-phenylethyl)-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%](/img/structure/B6322317.png)

![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%](/img/structure/B6322323.png)



![1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6322366.png)




![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)

